N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Properties
N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has been studied for its potential in treating allergies. Research has shown that derivatives of pyrido[2,1-b]quinazolinecarboxamide exhibit antiallergenic properties, and some analogues were found to be orally active inhibitors of bronchospasm induced by leukotrienes and platelet-activating factor (PAF) in animal models (Schwender et al., 1979), (Tilley et al., 1987).
Platelet Activating Factor Antagonism
This compound has also been identified as a potent antagonist of platelet activating factor (PAF), a phospholipid that plays a significant role in inflammatory and allergic reactions. Studies have demonstrated that certain derivatives of this compound could inhibit the binding of PAF to its receptor, showing potential in the treatment of PAF-mediated conditions (Tilley et al., 1988).
Role in Benzodiazepine Receptor Imaging
Moreover, research indicates that certain methylated derivatives of quinoline-2-carboxamide, which is structurally related to the compound , can be used as radioligands for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). This application could be significant in the field of neuroscience and pharmacology (Matarrese et al., 2001).
Synthesis and Characterization
The synthesis, characterization, and properties of similar quinoline and pyridoquinazoline derivatives have been extensively studied. These studies contribute to understanding the compound's behavior and potential modifications for specific applications, such as the synthesis of fluorescent derivatives for analytical purposes (Gracheva et al., 1982), (Rajnikant et al., 2000).
Mechanism of Action
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
In terms of the mode of action, some quinazoline derivatives have been found to have EGFR inhibitory activity . This suggests that they might interact with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, these compounds could potentially slow down or stop the growth of cancer cells .
As for the result of action, some quinazoline derivatives have shown growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-23-17-12-13(19(25)22-15-8-6-14(21)7-9-15)5-10-16(17)20(26)24-11-3-2-4-18(23)24/h5-10,12,18H,2-4,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCVQXJCUIUFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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